Cas no 6898-43-7 (2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine)

2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine structure
6898-43-7 structure
Product Name:2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine
CAS-nummer:6898-43-7
MF:C14H20Cl3N3
MW:336.687700271606
CID:972808
PubChem ID:24183103
Update Time:2025-04-19

2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine
    • bis(2-chloroethyl)-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]azanium,chloride
    • WLN: T56 BM DNJ C1N2G2G G1 H1 &GH
    • Benzimidazole methylene mustard
    • DTXSID70988740
    • Benzimidazole,6-dimethyl-, hydrochloride
    • Benzimidazole, 2-[[bis(2-chloroethyl)amino]methyl]-5,6-dimethyl-, hydrochloride
    • 2-[[Bis(2-chloroethyl)amino]methyl]-5,5-dimethylbenzimidazole hydrochloride
    • NSC23892
    • 2-[[Di(2-chloroethyl)amino]methyl]-5,6-dimethylbenzimidazole
    • Benzimidazole,6-dimethyl-, monohydrochloride
    • 2-Chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
    • SKI 24482
    • CB 40042
    • Dimethylbenzimidazole mustard
    • Benzimidazole, 2-[[bis(2-chloroethyl)amino]methyl]-5,6-dimethyl-, monohydrochloride
    • 1H-Benzimidazole-2-methanamine, N,N-bis(2-chloroethyl)-5,6-dimethyl-, hydrochloride (1:1)
    • 6898-43-7
    • N43XNX7CLF
    • NSC-23892
    • Inchi: 1S/C14H19Cl2N3.ClH/c1-10-7-12-13(8-11(10)2)18-14(17-12)9-19(5-3-15)6-4-16;/h7-8H,3-6,9H2,1-2H3,(H,17,18);1H
    • InChI-sleutel: XWCWNNVWJHNJHP-UHFFFAOYSA-N
    • LACHT: ClCCN(CCCl)CC1=NC2C=C(C)C(C)=CC=2N1.Cl

Berekende eigenschappen

  • Exacte massa: 335.072
  • Monoisotopische massa: 335.072
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 6
  • Complexiteit: 271
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 33.1A^2

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Kookpunt: 427.7°C at 760 mmHg
  • Vlampunt: 212.5°C
  • Brekindex: 1.609
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd